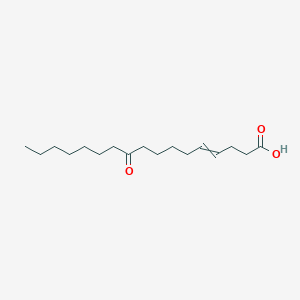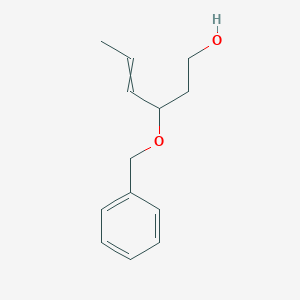
3-(Benzyloxy)hex-4-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzyloxy)hex-4-en-1-ol is an organic compound characterized by a benzyl ether group attached to a hexenol chain. This compound is of interest due to its unique structure, which combines the reactivity of an allylic alcohol with the stability provided by the benzyloxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)hex-4-en-1-ol typically involves the following steps:
Formation of the Benzyl Ether: This can be achieved by reacting benzyl chloride with hex-4-en-1-ol in the presence of a base such as sodium hydride or potassium carbonate.
Purification: The crude product is usually purified by column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial methods for the production of this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)hex-4-en-1-ol can undergo various chemical reactions, including:
Oxidation: The allylic alcohol can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bond can be reduced to form the saturated alcohol.
Substitution: The benzyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.
Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) is a common method.
Substitution: Nucleophiles like sodium methoxide can be used to replace the benzyloxy group.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: 3-(Benzyloxy)hexanol.
Substitution: Various substituted hexenol derivatives.
Scientific Research Applications
3-(Benzyloxy)hex-4-en-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)hex-4-en-1-ol involves its interaction with various molecular targets:
Molecular Targets: It can interact with enzymes and receptors due to its structural features.
Pathways Involved: The compound can participate in metabolic pathways where it undergoes enzymatic transformations.
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxy)hexanol: Similar structure but lacks the double bond.
4-(Benzyloxy)hex-3-en-1-ol: Positional isomer with the double bond in a different location.
3-(Methoxy)hex-4-en-1-ol: Similar structure but with a methoxy group instead of a benzyloxy group.
Uniqueness
3-(Benzyloxy)hex-4-en-1-ol is unique due to the combination of its benzyloxy group and allylic alcohol functionality, which imparts distinct reactivity and stability compared to its analogs.
Properties
CAS No. |
109065-86-3 |
|---|---|
Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
3-phenylmethoxyhex-4-en-1-ol |
InChI |
InChI=1S/C13H18O2/c1-2-6-13(9-10-14)15-11-12-7-4-3-5-8-12/h2-8,13-14H,9-11H2,1H3 |
InChI Key |
WHOVHNYWPRECEW-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(CCO)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


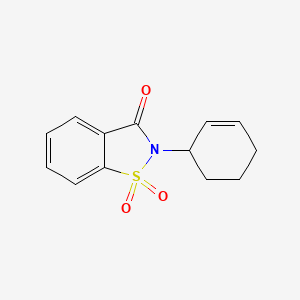

![1-Ethyl-2-[2-(thiophen-2-yl)ethenyl]pyridin-1-ium iodide](/img/structure/B14333036.png)
![Glycine, N-[1-oxo-2-(sulfothio)propyl]-](/img/structure/B14333044.png)
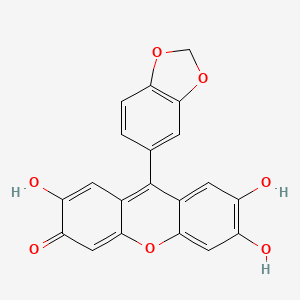

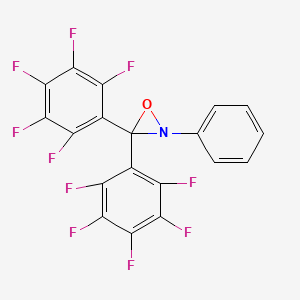
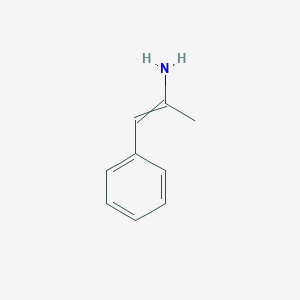
![6-[(Prop-2-en-1-yl)sulfanyl]pyrimidin-2(1H)-one](/img/structure/B14333069.png)

![2-[(1E)-3-Phenyltriaz-1-en-1-yl]ethan-1-ol](/img/structure/B14333074.png)

